molecular formula C27H29NS B1167871 PECTATE POTASSIUM CAS No. 108321-62-6

PECTATE POTASSIUM

Cat. No.: B1167871
CAS No.: 108321-62-6
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Description

Pectate potassium, a fully de-esterified polygalacturonate salt, is derived from pectin via alkaline de-esterification. It consists of linearly linked α-1,4-D-galacturonic acid residues with carboxyl groups neutralized by potassium ions . This compound is notable for its ability to form ionotropic gels in the presence of divalent cations like Ca²⁺, making it valuable in biotechnology for enzyme immobilization and cell encapsulation . Its physicochemical properties, such as calcium-binding affinity and gelation behavior, are influenced by its polyanionic nature and structural flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pectate potassium can be synthesized by neutralizing pectic acid with potassium hydroxide. The reaction typically involves dissolving pectic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete neutralization. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

Industrial production of this compound often involves the extraction of pectic acid from plant materials such as citrus peels or apple pomace. The extracted pectic acid is then purified and neutralized with potassium hydroxide to produce this compound. The process may include steps such as filtration, centrifugation, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pectate potassium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, such as pectic acid.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.

    Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

    Oxidation: Pectic acid and other oxidized derivatives.

    Reduction: Reduced forms of this compound with modified functional groups.

    Substitution: Substituted this compound compounds with different chemical properties.

Scientific Research Applications

Agricultural Applications

Soil Amendment and Fertilization

  • Pectate potassium acts as a soil conditioner, enhancing soil structure and nutrient availability. It improves water retention and aeration in soil, which is essential for plant growth.
  • A study demonstrated that the application of this compound improved the growth rate and yield of crops such as tomatoes and cucumbers by providing essential potassium ions that facilitate various physiological processes in plants .

Biostimulant Effects

  • This compound has been shown to stimulate plant growth by enhancing root development and increasing resistance to abiotic stressors such as drought and salinity.
  • Research indicated that foliar application of this compound led to increased chlorophyll content and photosynthetic efficiency in plants, resulting in higher biomass production .

Food Industry Applications

Food Preservation

  • This compound is utilized as a gelling agent and stabilizer in food products. Its ability to form gels with sugars and acids makes it valuable in the production of jams, jellies, and sauces.
  • A case study revealed that incorporating this compound into fruit juices improved their clarity and shelf life by reducing microbial spoilage .

Nutraceuticals

  • Due to its dietary fiber content, this compound is being explored as a functional ingredient in health foods. It has potential benefits in managing cholesterol levels and improving gut health.
  • Clinical trials showed that daily consumption of this compound can help lower serum cholesterol levels in patients with hyperlipoproteinemia without adverse effects on electrolyte balance .

Pharmaceutical Applications

Drug Delivery Systems

  • This compound has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form hydrogels. These properties allow for controlled release of therapeutic agents.
  • A study highlighted the successful formulation of this compound-based hydrogels for the sustained release of anti-inflammatory drugs, demonstrating its potential in topical applications .

Wound Healing

  • The compound's gelling properties have been harnessed in wound dressings. This compound can create a moist environment conducive to wound healing while providing a barrier against pathogens.
  • Clinical evaluations showed that wounds treated with this compound dressings healed faster compared to standard treatments .

Environmental Applications

Bioremediation

  • This compound has been explored for its potential use in bioremediation processes. Its ability to chelate heavy metals makes it useful in removing contaminants from soil and water.
  • Research findings indicated that this compound effectively reduced lead concentrations in contaminated soils, promoting the growth of native plant species used for phytoremediation .

Wastewater Treatment

  • The compound can be employed in wastewater treatment processes to flocculate suspended solids and enhance sedimentation rates.
  • A study reported that adding this compound to wastewater treatment systems improved the removal efficiency of organic pollutants by up to 30% .

Data Tables

Application AreaSpecific UseKey BenefitsCase Study Reference
AgricultureSoil conditionerImproved soil structure
AgricultureBiostimulantEnhanced growth under stress
Food IndustryGelling agentImproved clarity and shelf life
PharmaceuticalsDrug delivery systemControlled release of drugs
PharmaceuticalsWound healingFaster healing rates
Environmental ManagementBioremediationHeavy metal removal
Environmental ManagementWastewater treatmentEnhanced removal of organic pollutants

Mechanism of Action

Pectate potassium exerts its effects primarily through its ability to form gels and complexes with divalent cations such as calcium. This gelling property is due to the interaction between the carboxyl groups of the galacturonic acid units and the cations, leading to the formation of a three-dimensional network. This network can trap water and other molecules, resulting in gel formation. The molecular targets and pathways involved include the carboxyl groups of the galacturonic acid units and the divalent cations.

Comparison with Similar Compounds

Pectate Potassium vs. Calcium Pectate

Property This compound Calcium Pectate
Cation Interaction Binds K⁺; forms soluble complexes Binds Ca²⁺; forms rigid cross-linked gels
Function Used in soluble gels or cation exchange Structural role in plant cell walls
Cation Specificity Interacts similarly with Ca²⁺, Sr²⁺, Zn²⁺ Exclusively requires Ca²⁺ for gelation
Applications Enzyme immobilization, drug delivery Plant cell wall integrity, food texturing

Key Findings :

  • Calcium pectate is critical for plant cell wall rigidity due to its "egg-box" cross-linking model, whereas potassium pectate’s solubility allows dynamic interactions with multiple cations .
  • FT-IR studies show similar binding patterns for Ca²⁺, Sr²⁺, and Zn²⁺ with potassium pectate, but Mg²⁺ exhibits weaker interactions .

This compound vs. Alginate

Property This compound Alginate
Monomer Units α-1,4-D-galacturonic acid β-1,4-D-mannuronic and L-guluronic acids
Gelation Mechanism Requires Ca²⁺; enthalpy-driven Requires Ca²⁺; entropy-driven
Molar Volume Change ~60% of reference value (ΔV°) ~25% of reference value (ΔV°)
Enthalpy Change Higher negative values Lower negative values

Key Findings :

  • Alginate’s lower molar volume and enthalpy changes during gelation indicate weaker structural reorganization compared to this compound .
  • Both form Ca²⁺-dependent gels, but this compound’s gelation is more enthalpy-sensitive, reflecting stronger intermolecular interactions .

This compound vs. Pectinate

Property This compound Pectinate (Methyl-Esterified)
Esterification 0% (fully de-esterified) 1–90% (variable methoxylation)
Solubility Water-soluble at neutral pH Solubility decreases with esterification
Cation Binding Strong affinity for divalent cations Reduced binding due to ester blocks
IR Spectroscopy Peak at 1608 cm⁻¹ (COO⁻) Peaks at 1745 cm⁻¹ (ester C=O)

Key Findings :

  • The degree of esterification directly impacts cation-binding capacity. This compound’s free carboxyl groups enable stronger ionic interactions than partially esterified pectinates .
  • Industrial applications differ: potassium pectate is used for cation exchange, while pectinates modify texture in food products .

Functional Comparison with Potassium Acetate

Property This compound Potassium Acetate
Structure Polymeric anion with K⁺ counterions Simple salt (CH₃COO⁻K⁺)
Applications Biopolymer for gels, drug delivery Electrolyte replenishment, deicing agent
Biological Role Interacts with cell wall components No structural role; metabolic support

Key Findings :

  • Unlike potassium acetate, this compound’s polymeric structure enables macroscale gel formation, critical for biomedical uses .

Enzymatic and Industrial Relevance

  • Pectate Lyases : Enzymes like PelA–PelE from Erwinia chrysanthemi hydrolyze this compound, with activity dependent on Ca²⁺, pH (8–9.2), and substrate methylation. PelB and PelC are active on methylated pectins, while PelA, PelD, and PelE require fully de-esterified chains .
  • Industrial Use : Alkaline pectate lyases (e.g., in textile processing) target this compound due to its linear, de-esterified structure, whereas pectin lyases act on esterified substrates .

Biological Activity

Introduction

Pectate potassium, a potassium salt of pectic acid, is derived from pectin, a polysaccharide predominantly found in the cell walls of terrestrial plants. This compound is notable for its high galacturonic acid content and its role in various biological processes. The biological activity of this compound encompasses a range of pharmacological applications, including immunomodulatory, antioxidant, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of linear chains of galacturonic acid units linked by α-(1→4) glycosidic bonds. The de-esterification process that converts pectin to pectate results in the formation of free carboxyl groups, enhancing its solubility and reactivity in various environments.

Table 1: Structural Characteristics of this compound

Property Description
Molecular Formula C₆H₇KO₆ (approximate)
Molecular Weight 226.24 g/mol
Solubility Soluble in water
pH Typically acidic due to free carboxyl groups

Immunomodulatory Effects

Research has demonstrated that this compound exhibits significant immunomodulatory properties. It can enhance immune responses by activating Toll-like receptors (TLRs), which are crucial for pathogen recognition and immune activation. Studies have shown that low-methyl-esterified citrus pectin can inhibit inflammation and modulate immune responses effectively .

Case Study: Immunoregulatory Activity

A study investigated the effects of citrus pectin on cytokine production in response to lipopolysaccharide (LPS) stimulation. Results indicated that low-methyl-esterified pectin significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound has been identified as a potent antioxidant due to its ability to scavenge free radicals. The antioxidant activity is closely related to its structural features, particularly the high content of galacturonic acid .

Table 2: Antioxidant Activity Comparison

Source DPPH Scavenging Activity (%) ABTS Scavenging Activity (%)
Pectate from Veronica peregrina85.490.2
Citrus Pectin78.382.5

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to inhibit nitric oxide production and reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by LPS .

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of acetic acid-induced colitis, low-methyl-esterified citrus pectin was administered orally. The results showed a marked reduction in inflammation markers, confirming its therapeutic potential in inflammatory bowel diseases .

Applications in Medicine and Agriculture

This compound's diverse biological activities have led to its application in various fields:

  • Pharmaceuticals : Used as a drug delivery system due to its biocompatibility and ability to enhance bioavailability.
  • Agriculture : Acts as a soil conditioner and enhances plant nutrient uptake, particularly potassium, which is vital for plant health .

Table 3: Applications of this compound

Field Application
PharmaceuticalsDrug delivery systems; immunomodulatory agents
AgricultureSoil conditioner; enhances nutrient uptake
Food IndustryStabilizer; thickening agent in food products

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the physicochemical stability of pectate potassium in experimental conditions?

  • Methodological Answer : Stability studies should involve controlled environmental parameters (e.g., temperature, pH, humidity) and analytical techniques such as high-performance liquid chromatography (HPLC) or spectrophotometry to monitor degradation products. Accelerated stability testing under stress conditions (e.g., elevated temperatures) can predict long-term stability .

Q. How can researchers formulate a PICOT research question to investigate this compound’s biochemical interactions?

  • Methodological Answer : Use the PICOT framework:

  • P (Population): Target biological system (e.g., plant cell walls).
  • I (Intervention): Application of this compound.
  • C (Comparison): Alternative treatments or control groups.
  • O (Outcome): Measured effects (e.g., ion exchange efficiency).
  • T (Time): Duration of exposure.
    Example: In plant cell walls (P), does this compound (I) compared to calcium pectate (C) improve cation-binding capacity (O) over 24 hours (T)? .

Q. What key physicochemical properties of this compound are critical to control in experimental design?

  • Methodological Answer : Prioritize solubility (in aqueous vs. organic solvents), ionic strength, and chelation capacity. Use buffer systems to maintain pH stability, and validate measurements with atomic absorption spectroscopy for potassium quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s role in ion-exchange mechanisms?

  • Methodological Answer : Conduct systematic reviews to identify methodological variances (e.g., buffer conditions, purity of reagents). Validate findings via replicated experiments using standardized protocols and meta-analysis to assess effect sizes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs are optimal for isolating this compound’s effects from confounding variables in complex biological systems?

  • Methodological Answer : Use factorial designs to test interactions between this compound and variables like pH or co-solutes. Employ knockout models (e.g., pectin-deficient organisms) to isolate its role. Statistical tools like ANOVA with post-hoc tests can quantify significance .

Q. How can researchers align this compound study objectives with appropriate data types and analytical frameworks?

  • Methodological Answer : Map research questions to data requirements:

  • Mechanistic studies : Time-series data (e.g., kinetic assays).
  • Comparative studies : Categorical data (e.g., treatment vs. control groups).
  • Structural studies : Spectroscopic or crystallographic data.
    Use multivariate analysis for multi-parameter datasets .

Q. What strategies validate the reproducibility of this compound’s bioactivity across independent studies?

  • Methodological Answer : Implement open-science practices: share raw data, protocols, and materials. Use inter-laboratory validation and blinded analysis. Report effect sizes with confidence intervals to contextualize findings .

Q. Ethical and Theoretical Considerations

Q. What ethical guidelines apply to studies involving this compound in biological samples?

  • Methodological Answer : Adhere to institutional review boards (IRBs) for human/animal studies. For environmental research, follow bioremediation ethics (e.g., non-target organism impact assessments). Disclose conflicts of interest and data limitations transparently .

Q. How can theoretical frameworks integrate existing literature on this compound into novel research hypotheses?

  • Methodological Answer : Conduct citation network analysis to identify knowledge gaps. Use tools like VOSviewer to map keyword clusters. Formulate hypotheses using deductive reasoning (theory-driven) or inductive approaches (data-driven) .

Q. What validation techniques address potential biases in this compound’s reported pharmacological properties?

  • Methodological Answer : Apply negative controls (e.g., placebo formulations) and independent assay validation (e.g., dual-luciferase systems). Use regression models to adjust for batch effects or instrument variability .

Properties

CAS No.

108321-62-6

Molecular Formula

C27H29NS

Molecular Weight

0

Origin of Product

United States

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